molecular formula C20H18ClN5O2 B3009675 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide CAS No. 1207043-25-1

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide

Cat. No.: B3009675
CAS No.: 1207043-25-1
M. Wt: 395.85
InChI Key: YPUGMMPPONADKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s primary target is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects on cellular processes .

Biochemical Pathways

The inhibition of PCAF by the compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s interaction with pcaf suggests that it may have good cell permeability

Result of Action

The compound’s action on PCAF leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, the compound has been shown to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with PCAF . Additionally, the presence of other molecules in the environment, such as other proteins or small molecules, can also influence the compound’s action

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-6-12(2)18(13(3)7-11)23-17(27)9-26-20(28)25-10-22-16-8-14(21)4-5-15(16)19(25)24-26/h4-8,10H,9H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGMMPPONADKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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